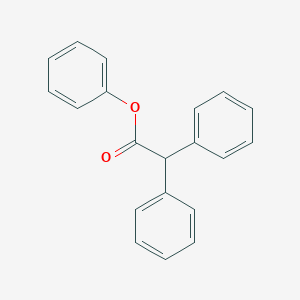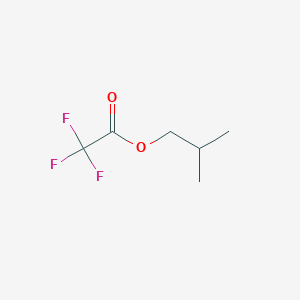
Isobutyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl trifluoroacetate (IBTFA) is a chemical compound that belongs to the family of trifluoroacetate esters. It is widely used in various scientific research applications due to its unique properties and benefits. IBTFA is synthesized by the reaction between isobutyl alcohol and trifluoroacetic anhydride.
Mecanismo De Acción
The mechanism of action of Isobutyl trifluoroacetate is not fully understood. Isobutyl trifluoroacetate is a reactive compound that can form covalent bonds with nucleophiles, such as amino groups. Isobutyl trifluoroacetate reacts with amino groups to form stable derivatives that can be analyzed by chromatography or mass spectrometry. The reaction between Isobutyl trifluoroacetate and amino groups is believed to proceed through a nucleophilic substitution mechanism. The resulting derivatives are stable and can be analyzed by various analytical techniques.
Biochemical and Physiological Effects:
Isobutyl trifluoroacetate has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in various scientific research applications. Isobutyl trifluoroacetate is not metabolized in the body and is excreted unchanged in the urine. Isobutyl trifluoroacetate is not known to interact with any enzymes or receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isobutyl trifluoroacetate has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. Isobutyl trifluoroacetate is a stable compound that can be stored for long periods without degradation. Isobutyl trifluoroacetate is also a non-toxic compound that can be handled safely in the laboratory. However, Isobutyl trifluoroacetate has some limitations for lab experiments. It is a reactive compound that can form covalent bonds with nucleophiles, such as amino groups. Therefore, it should be handled with care to avoid accidental reactions with biomolecules. Isobutyl trifluoroacetate is also a volatile compound that can evaporate quickly, making it difficult to handle in large quantities.
Direcciones Futuras
Isobutyl trifluoroacetate has several potential future directions for scientific research. One potential direction is the development of new derivatizing agents that can react with other functional groups, such as carboxylic acids or aldehydes. Another potential direction is the use of Isobutyl trifluoroacetate in the synthesis of new organic compounds, such as pharmaceuticals or agrochemicals. Isobutyl trifluoroacetate can also be used in the development of new analytical techniques, such as mass spectrometry imaging or single-cell analysis. Overall, Isobutyl trifluoroacetate has a promising future in various scientific research fields.
Métodos De Síntesis
The synthesis of Isobutyl trifluoroacetate involves the reaction between isobutyl alcohol and trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The reaction is exothermic and produces Isobutyl trifluoroacetate and acetic acid as byproducts. The reaction can be carried out under various conditions, such as reflux, microwave irradiation, or ultrasound-assisted synthesis. The yield of Isobutyl trifluoroacetate depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
Isobutyl trifluoroacetate is widely used in various scientific research applications, such as organic synthesis, chromatography, and mass spectrometry. Isobutyl trifluoroacetate is used as a derivatizing agent for the analysis of amino acids, peptides, and other biomolecules. Isobutyl trifluoroacetate reacts with amino groups to form stable derivatives that can be analyzed by chromatography or mass spectrometry. Isobutyl trifluoroacetate is also used as a solvent for organic reactions, such as esterification, alkylation, and acylation. Isobutyl trifluoroacetate is a versatile reagent that can be used in a wide range of organic reactions.
Propiedades
Número CAS |
17355-83-8 |
|---|---|
Nombre del producto |
Isobutyl trifluoroacetate |
Fórmula molecular |
C6H9F3O2 |
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
2-methylpropyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H9F3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
JNDIDDMPBOLGER-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(F)(F)F |
SMILES canónico |
CC(C)COC(=O)C(F)(F)F |
Sinónimos |
Acetic acid, 2,2,2-trifluoro-, 2-Methylpropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



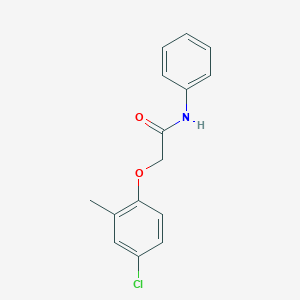
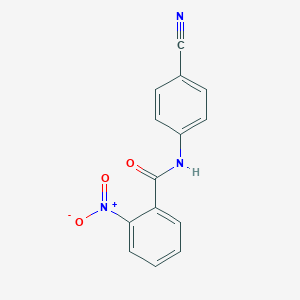
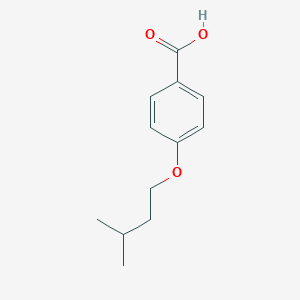
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
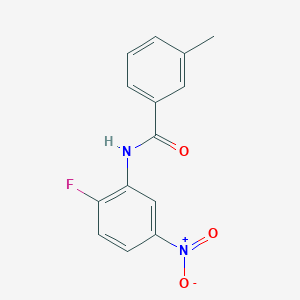
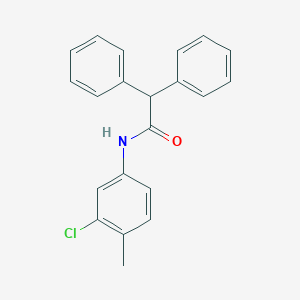
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
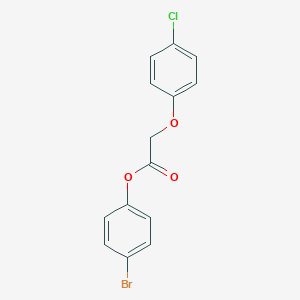
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
